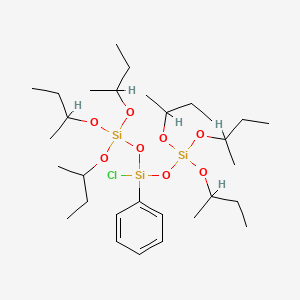
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is a complex organosilicon compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate typically involves the reaction of chlorosilanes with orthosilicates under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include toluene and hexane, which help in dissolving the reactants and facilitating the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chlorosilane group to a silane group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed under mild conditions.
Major Products
The major products formed from these reactions include silanol derivatives, silane compounds, and various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its use in developing new therapeutic agents.
Industry: It is used in the production of high-performance coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate exerts its effects involves the interaction of its silicon and organic groups with various molecular targets. The compound can form stable bonds with other molecules, facilitating its use in various applications. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetramethyl orthosilicate
- Phenyltrichlorosilane
- Hexamethyldisiloxane
Uniqueness
Hexabutan-2-yl chloro(phenyl)silanediyl bisorthosilicate is unique due to its combination of butyl, phenyl, and silane groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
60680-16-2 |
|---|---|
Molekularformel |
C30H59ClO8Si3 |
Molekulargewicht |
667.5 g/mol |
IUPAC-Name |
tributan-2-yl [chloro-phenyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C30H59ClO8Si3/c1-13-24(7)32-41(33-25(8)14-2,34-26(9)15-3)38-40(31,30-22-20-19-21-23-30)39-42(35-27(10)16-4,36-28(11)17-5)37-29(12)18-6/h19-29H,13-18H2,1-12H3 |
InChI-Schlüssel |
QHFAAUJGWLEXBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C1=CC=CC=C1)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


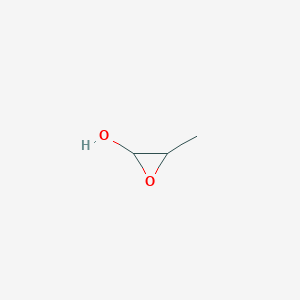
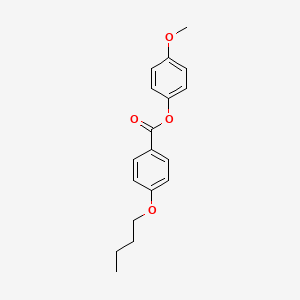

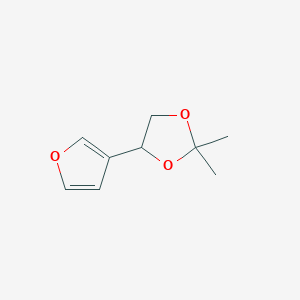
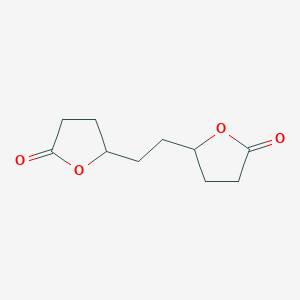
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
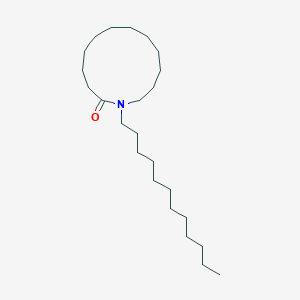
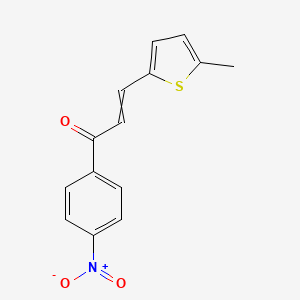
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)


![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
